molecular formula C6H13ClN2O B1523739 3-(Aminomethyl)piperidin-2-one hydrochloride CAS No. 1269151-55-4

3-(Aminomethyl)piperidin-2-one hydrochloride

Cat. No.: B1523739
CAS No.: 1269151-55-4
M. Wt: 164.63 g/mol
InChI Key: ZJAXEKDEMGDBAF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)piperidin-2-one hydrochloride is a chemical compound with the CAS Number: 1269151-55-4 . It has a molecular weight of 164.63 . The IUPAC name for this compound is 3-(aminomethyl)-2-piperidinone hydrochloride .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored at room temperature .

Scientific Research Applications

Analgesic Properties

  • A study explored the analgesic properties of a series of 1‐acyl‐3‐aminomethylureas, including 1‐acetyl‐3‐piperidinomethylurea hydrochloride. This compound showed a significant analgesic effect, although clinical trials revealed some undesirable side effects (Spielman & Richards, 1946).

Crystal and Molecular Structure

  • Research on 4-Piperidinecarboxylic acid hydrochloride, closely related to 3-(Aminomethyl)piperidin-2-one hydrochloride, provided insights into its crystal and molecular structure through X-ray diffraction and other analytical techniques (Szafran, Komasa & Bartoszak-Adamska, 2007).

Asymmetric Synthesis Applications

  • A study demonstrated the use of differentially protected diamino esters in the asymmetric synthesis of amino piperidine (Davis & Zhang, 2009).

Synthesis of Piperidine Derivatives

  • A method for the one-pot synthesis of 3-azidopiperidines and 3-aminopiperidines was developed, showcasing the versatility of these compounds in pharmaceutical and biological applications (Ortiz, Kang & Wang, 2014).
  • Research on the synthesis and antimicrobial activity of new pyridine derivatives involving aminopiperidines highlighted their potential in medicinal chemistry (Patel, Agravat & Shaikh, 2011).

Pharmaceutical Applications

  • A study focused on the discovery of a potent, peripherally selective opioid antagonist using N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, indicating the broad pharmaceutical potential of piperidine derivatives (Zimmerman et al., 1994).

CO2 Absorption Characteristics

  • An FTIR spectroscopic study investigated the CO2 absorption characteristics of heterocyclic amines, including functionalised piperidine derivatives (Robinson, McCluskey & Attalla, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-(Aminomethyl)piperidin-2-one hydrochloride, is an important task of modern organic chemistry . This compound could potentially be used in diverse scientific research, enabling breakthrough advancements in various fields.

Properties

IUPAC Name

3-(aminomethyl)piperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAXEKDEMGDBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269151-55-4
Record name 2-Piperidinone, 3-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269151-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(aminomethyl)piperidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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